molecular formula C18H24BBrN2O4 B2690299 tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1632996-84-9

tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B2690299
CAS RN: 1632996-84-9
M. Wt: 423.11
InChI Key: CMRCYVIXCKDWHF-UHFFFAOYSA-N
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Description

“tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate” is a complex organic compound. It’s a significant intermediate in the synthesis of various biologically active compounds .


Synthesis Analysis

The compound is typically synthesized through a series of reactions, including substitution reactions . The exact method of synthesis can vary depending on the desired end product and the specific conditions of the reaction.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrrolopyridine core, a bromine atom, and a boronate ester group. The boronate ester group, in particular, is a key feature of this molecule, as it allows for further reactions to occur .


Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions, largely due to the presence of the boronate ester group. This group can react with various nucleophiles, leading to the formation of new carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be largely determined by its molecular structure. For example, the presence of the boronate ester group could influence its reactivity, while the bromine atom could affect its polarity .

Scientific Research Applications

Intermediate in Organic Synthesis

This compound can serve as an important intermediate in the synthesis of various biologically active compounds . It can be used in the formation of complex molecular structures, contributing to the development of new pharmaceuticals and other chemical products .

Suzuki-Miyaura Cross-Coupling Reactions

The compound contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, an essential process in organic synthesis .

Synthesis of Indazole Derivatives

The compound can be used in the synthesis of indazole derivatives . Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Crystal Structure Studies

The compound’s crystal structure can be studied using X-ray diffraction . Understanding the crystal structure can provide valuable insights into the compound’s physical and chemical properties .

Density Functional Theory (DFT) Studies

The compound can be used in DFT studies . DFT is a computational technique used to investigate the electronic structure of molecules . It can provide information about the compound’s molecular orbitals, which can be useful in predicting its reactivity .

Physicochemical Feature Analysis

The compound’s physicochemical features can be investigated through DFT . This includes studying the molecular electrostatic potential and frontier molecular orbitals, which can provide insights into the compound’s chemical behavior .

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific use. As an intermediate in the synthesis of other compounds, its primary role is likely to serve as a building block in the formation of more complex molecules .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this substance. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-10-12(11-8-14(20)21-9-13(11)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRCYVIXCKDWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

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